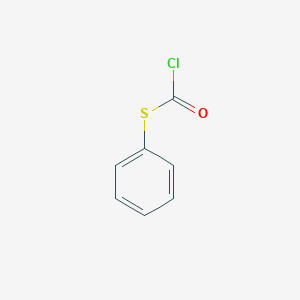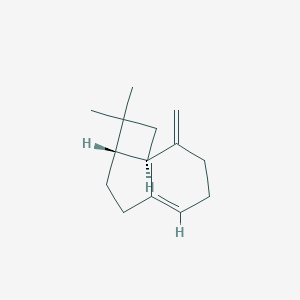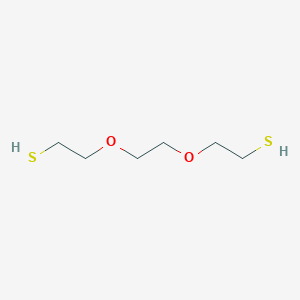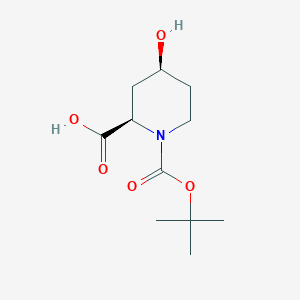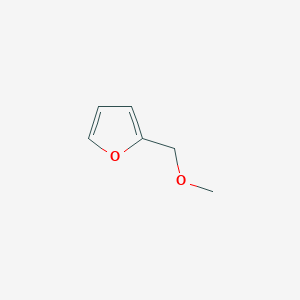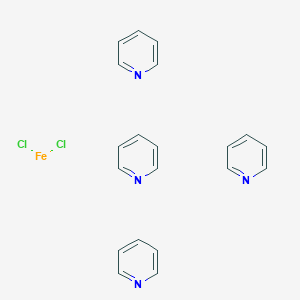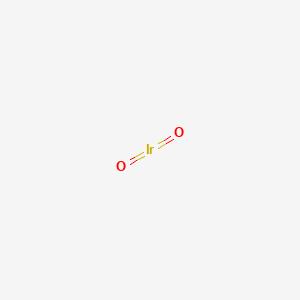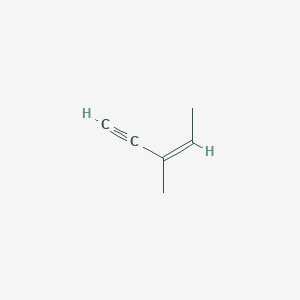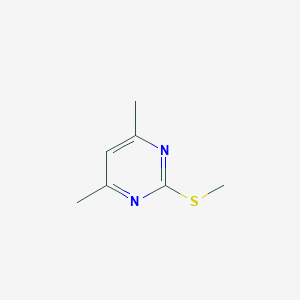![molecular formula C26H22N6O5 B088951 2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate CAS No. 13555-64-1](/img/structure/B88951.png)
2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate is a chemical compound that is widely used in scientific research. It is a synthetic dye that is commonly known as Sudan III. Sudan III is used as a staining agent for lipids and fatty tissues in histology and cytology. The compound is also used to study the biochemical and physiological effects of lipids in cells and tissues.
Wirkmechanismus
Sudan III stains lipids by binding to the hydrophobic regions of the lipid molecules. The compound has a high affinity for lipids and binds to them through hydrophobic interactions. The staining process involves the transfer of the dye from the staining solution to the lipid droplets in cells and tissues.
Biochemische Und Physiologische Effekte
Sudan III is commonly used to study the biochemical and physiological effects of lipids in cells and tissues. The compound stains the lipid droplets in cells and tissues, making it easier to study the lipid content. Sudan III is also used to study the effects of lipid metabolism on cellular functions and diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Sudan III has several advantages for lab experiments. The compound is easy to use and produces consistent staining results. Sudan III is also relatively inexpensive and widely available. However, Sudan III has some limitations. The staining process can be time-consuming, and the compound may not stain all types of lipids equally. Additionally, Sudan III may interfere with other staining procedures, making it unsuitable for some experiments.
Zukünftige Richtungen
There are several future directions for the use of Sudan III in scientific research. One potential application is the study of lipid metabolism in diseases such as obesity and diabetes. Sudan III could also be used to study the effects of lipid metabolism on cancer cells. Additionally, Sudan III could be used in the development of new lipid-based therapies for various diseases.
Synthesemethoden
The synthesis of 2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate involves the reaction of phenoxyacetic acid with 4-aminoazobenzene-2-carbonitrile in the presence of acetic anhydride. The resulting compound is then reacted with 2-bromoethyl cyanoacetate to produce the final product.
Wissenschaftliche Forschungsanwendungen
Sudan III is widely used in scientific research to study the lipid content in cells and tissues. The compound is used as a staining agent for lipids in histology and cytology. Sudan III stains the lipid droplets in cells and tissues, making it easier to visualize and study the lipid content.
Eigenschaften
CAS-Nummer |
13555-64-1 |
|---|---|
Produktname |
2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate |
Molekularformel |
C26H22N6O5 |
Molekulargewicht |
498.5 g/mol |
IUPAC-Name |
2-[N-(2-cyanoethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl 2-phenoxyacetate |
InChI |
InChI=1S/C26H22N6O5/c27-13-4-14-31(15-16-36-26(33)19-37-24-5-2-1-3-6-24)22-9-7-21(8-10-22)29-30-25-12-11-23(32(34)35)17-20(25)18-28/h1-3,5-12,17H,4,14-16,19H2 |
InChI-Schlüssel |
NNTORMOUOAPPSO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])C#N |
Kanonische SMILES |
C1=CC=C(C=C1)OCC(=O)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])C#N |
Andere CAS-Nummern |
13555-64-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







